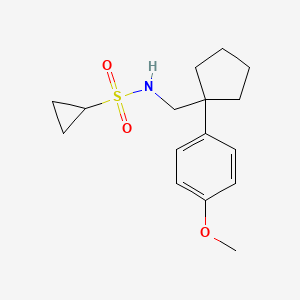
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C11H15NO3S . It has a molecular weight of 241.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide” include a predicted boiling point of 400.3±47.0 °C, a predicted density of 1.28±0.1 g/cm3 (at 20 °C and 760 Torr), and a predicted pKa of 10.81±0.20 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide belongs to a class of compounds that have garnered interest due to their unique chemical structures and potential applications in scientific research. While the specific compound mentioned does not directly appear in the research literature, related chemical processes and compounds offer insights into its potential applications in the field of organic synthesis and drug development.
Cyclopropane Derivatives Synthesis
Research has explored the synthesis of cyclopropane derivatives, highlighting the interest in such structures for their potential biological activities and chemical properties. For instance, the Pummerer rearrangement is utilized to produce 1-methoxy-1-(phenylthio)cyclopropanes from cyclopropyl(methoxy)phenylsulfonium salts, demonstrating the manipulation of cyclopropane rings for the synthesis of complex molecules (Bhupathy & Cohen, 1987).
Asymmetric Synthesis
Asymmetric synthesis of functionalized cyclopropanes has been achieved through rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, indicating the utility of cyclopropane derivatives in producing chiral molecules, a crucial aspect in the development of pharmaceuticals (Davies et al., 1996).
Drug Metabolism Studies
The application of biocatalysis in drug metabolism research is illustrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach aids in understanding the metabolic pathways of novel therapeutic compounds, suggesting a potential application area for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide in pharmacokinetics and drug discovery processes (Zmijewski et al., 2006).
Nucleophilic Substitutions in Synthesis
The study on palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides highlights the versatility of cyclopropane-containing compounds in organic synthesis. Such methodologies could be applicable to the synthesis and functionalization of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide, facilitating the exploration of its biological activities or the synthesis of novel derivatives (Stolle et al., 1992).
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-20-14-6-4-13(5-7-14)16(10-2-3-11-16)12-17-21(18,19)15-8-9-15/h4-7,15,17H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBZHZGJMLEOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)
![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)
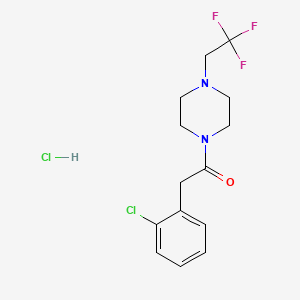
![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)
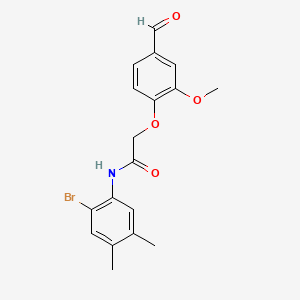
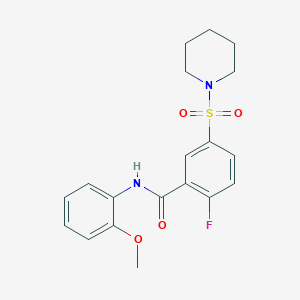
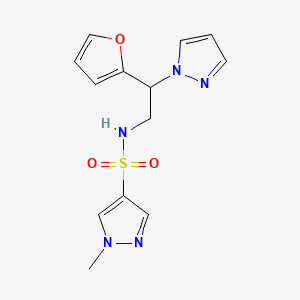
![6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2444998.png)
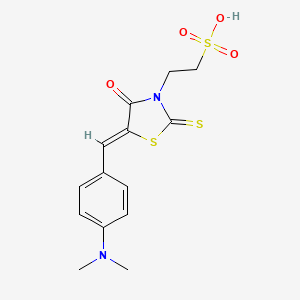
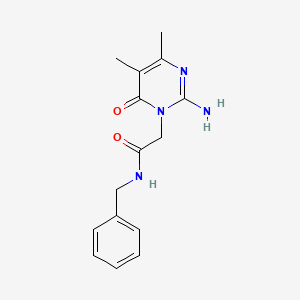
![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)
![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B2445003.png)
![methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2445006.png)